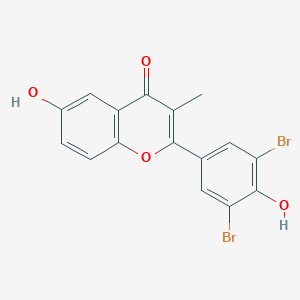
6,4'-Dihydroxy-3-methyl-3',5'-dibromoflavone
Vue d'ensemble
Description
6,4'-Dihydroxy-3-methyl-3',5'-dibromoflavone is a synthetic compound that belongs to the flavone family. It has gained significant attention in recent years due to its potential therapeutic applications. The compound is known to exhibit a wide range of biological activities, including anti-inflammatory, anti-cancer, and neuroprotective effects. In
Mécanisme D'action
The mechanism of action of 6,4'-Dihydroxy-3-methyl-3',5'-dibromoflavone is not fully understood. However, it is believed to exert its biological effects through the modulation of various signaling pathways. The compound has been shown to inhibit the NF-κB signaling pathway, which is known to play a crucial role in the regulation of inflammation and cancer. Moreover, 6,4'-Dihydroxy-3-methyl-3',5'-dibromoflavone has been found to activate the Nrf2 signaling pathway, which is involved in the regulation of antioxidant defense and cellular detoxification.
Effets Biochimiques Et Physiologiques
6,4'-Dihydroxy-3-methyl-3',5'-dibromoflavone has been shown to exhibit a wide range of biochemical and physiological effects. The compound has been found to reduce the production of reactive oxygen species and nitric oxide, which are known to contribute to oxidative stress and inflammation. Moreover, 6,4'-Dihydroxy-3-methyl-3',5'-dibromoflavone has been reported to inhibit the activity of various enzymes, including cyclooxygenase-2 and lipoxygenase, which are involved in the production of pro-inflammatory mediators. Additionally, the compound has been found to modulate the expression of various genes that are involved in the regulation of cell proliferation, apoptosis, and differentiation.
Avantages Et Limitations Des Expériences En Laboratoire
6,4'-Dihydroxy-3-methyl-3',5'-dibromoflavone is a synthetic compound that can be easily obtained in the laboratory. The compound has been shown to exhibit a wide range of biological activities, which makes it a valuable tool for studying various disease processes. However, one of the limitations of using 6,4'-Dihydroxy-3-methyl-3',5'-dibromoflavone in lab experiments is its limited solubility in aqueous solutions, which can make it difficult to administer in vivo.
Orientations Futures
There are several future directions for the study of 6,4'-Dihydroxy-3-methyl-3',5'-dibromoflavone. One of the areas of interest is the development of novel analogs that exhibit improved solubility and bioavailability. Moreover, further studies are needed to elucidate the mechanism of action of the compound and its potential therapeutic applications in various disease conditions. Additionally, the use of 6,4'-Dihydroxy-3-methyl-3',5'-dibromoflavone in combination with other agents may enhance its therapeutic efficacy and reduce the risk of adverse effects.
Applications De Recherche Scientifique
6,4'-Dihydroxy-3-methyl-3',5'-dibromoflavone has been extensively studied for its potential therapeutic applications. It has been shown to exhibit anti-inflammatory effects by inhibiting the production of pro-inflammatory cytokines and chemokines. The compound has also been reported to possess anti-cancer activity by inducing apoptosis and inhibiting the proliferation of cancer cells. Moreover, 6,4'-Dihydroxy-3-methyl-3',5'-dibromoflavone has been found to have neuroprotective effects by reducing oxidative stress and inflammation in the brain.
Propriétés
Numéro CAS |
104567-72-8 |
|---|---|
Nom du produit |
6,4'-Dihydroxy-3-methyl-3',5'-dibromoflavone |
Formule moléculaire |
C16H10Br2O4 |
Poids moléculaire |
426.05 g/mol |
Nom IUPAC |
2-(3,5-dibromo-4-hydroxyphenyl)-6-hydroxy-3-methylchromen-4-one |
InChI |
InChI=1S/C16H10Br2O4/c1-7-14(20)10-6-9(19)2-3-13(10)22-16(7)8-4-11(17)15(21)12(18)5-8/h2-6,19,21H,1H3 |
Clé InChI |
GKDYOXMZSXVKPP-UHFFFAOYSA-N |
SMILES |
CC1=C(OC2=C(C1=O)C=C(C=C2)O)C3=CC(=C(C(=C3)Br)O)Br |
SMILES canonique |
CC1=C(OC2=C(C1=O)C=C(C=C2)O)C3=CC(=C(C(=C3)Br)O)Br |
Autres numéros CAS |
104567-72-8 |
Synonymes |
3-methyl-4',6-dihydroxy-3',5'-dibromoflavone EMD 21388 EMD-21388 |
Origine du produit |
United States |
Synthesis routes and methods
Procedure details













Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![2-[(4-chloro-2-nitrophenyl)azo]-N-(2,4-dimethylphenyl)-3-oxobutyramide](/img/structure/B11137.png)
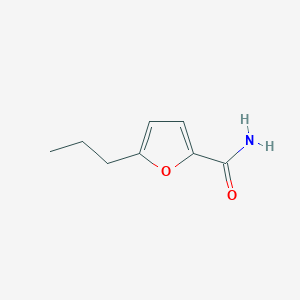
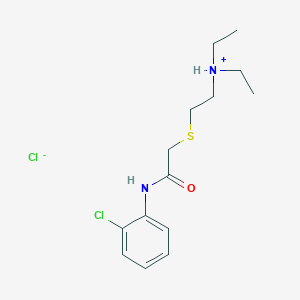
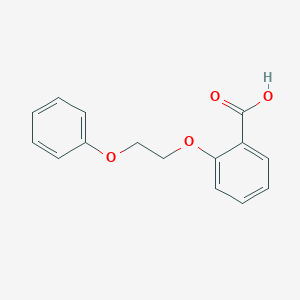
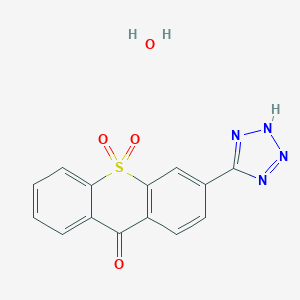
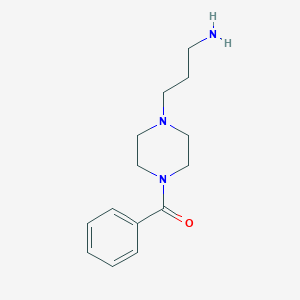
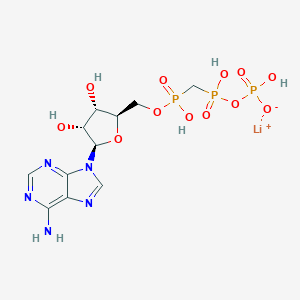
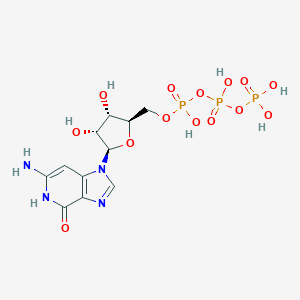
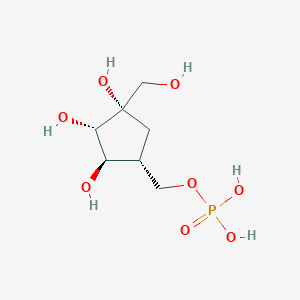
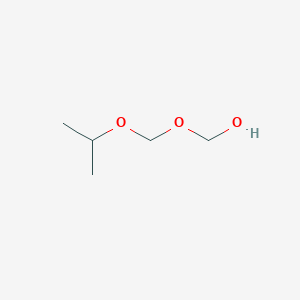
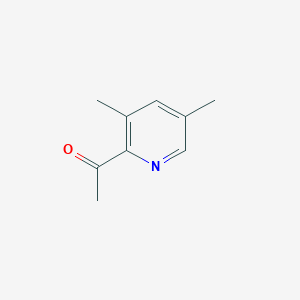
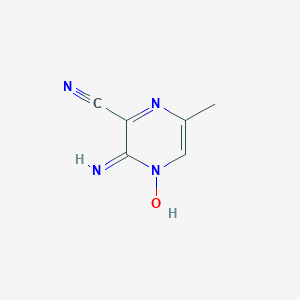
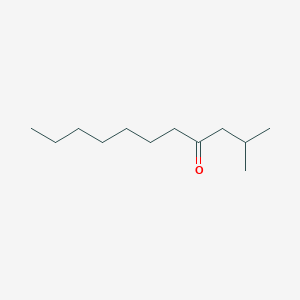
![Propanenitrile, 3-[[4-[(2-chloro-4-nitrophenyl)azo]phenyl](2-phenylethyl)amino]-](/img/structure/B11169.png)